N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a compound that belongs to the class of synthetic cathinones, which are structurally related to naturally occurring compounds found in the khat plant. This compound features a pyrrolidine ring and an aliphatic amine structure, contributing to its classification as a psychoactive substance. Its molecular formula is , and it is often investigated for its potential effects on neurotransmitter systems in the brain.
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is part of a broader category of new psychoactive substances that have emerged in recent years. These substances are often designed to mimic the effects of existing drugs while evading legal restrictions. The European Monitoring Centre for Drugs and Drug Addiction has classified many synthetic cathinones, including this compound, due to their psychoactive effects and potential for abuse .
The synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine typically involves several key steps:
Technical details regarding specific reagents and conditions may vary based on the desired yield and purity .
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine can participate in various chemical reactions typical of amines and pyrrolidine derivatives:
These reactions are significant for understanding its reactivity and potential applications in medicinal chemistry .
The mechanism by which N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine exerts its effects is primarily through interactions with monoamine transporters in the brain. It is hypothesized that this compound acts as an inhibitor of dopamine and norepinephrine reuptake transporters, similar to other synthetic cathinones. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulant effects .
Relevant data from analytical studies indicate that similar compounds exhibit varying degrees of solubility and stability based on their structural characteristics .
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine has garnered interest primarily within scientific research contexts due to its psychoactive properties. Potential applications include:
Pyrrolidine-based cathinone analogs represent a significant evolution in designer stimulant development, characterized by structural modifications to the β-keto-phenethylamine core. The incorporation of a pyrrolidine ring at the terminal amine position emerged as a strategy to enhance metabolic stability and blood-brain barrier permeability. Early analogs like α-PPP (α-pyrrolidinopropiophenone) demonstrated potent dopamine reuptake inhibition, establishing the pyrrolidine moiety as a key pharmacophore for monoamine transporter affinity [3] [9]. Subsequent derivatives systematically explored alkyl chain extensions and α-carbon substitutions to modulate pharmacokinetic properties and receptor selectivity. The structural progression culminated in N-alkylated pyrrolidinopentiophenones (e.g., α-PVP), which exhibited increased lipophilicity and enhanced central nervous system penetration compared to shorter-chain derivatives [3].
Table 1: Structural Evolution of Key Pyrrolidine-Based Cathinone Analogs
| Compound | Core Structure | α-Substitution | Pyrrolidine Modification | Primary Pharmacological Target |
|---|---|---|---|---|
| α-PPP | Phenethylamine | None | Pyrrolidine | DAT inhibitor |
| MDPPP | Phenethylamine | 3,4-Methylenedioxy | Pyrrolidine | DAT/NET inhibitor |
| α-PVP | Pentanophenone | None | Pyrrolidine | DAT releaser |
| N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine | Pentanamine | 3-Methyl | N-Methylpyrrolidine | Hybrid DAT/NET modulator |
The molecular design of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine incorporates two critical innovations: (1) a 3-methyl substitution on the pentylamine backbone creating a chiral center with potential stereoselective activity, and (2) N-methylation of the pyrrolidine nitrogen to potentially alter transporter binding kinetics. This configuration represents a departure from traditional cathinone frameworks, positioning it within the "hybrid compound" category that exhibits both transporter inhibition and substrate-type release properties, as observed in related α-PPP derivatives [3]. The structural complexity reflects ongoing efforts to circumvent regulatory controls while refining pharmacological potency through targeted steric and electronic modifications.
The 3-methyl substitution in N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine generates a stereogenic center, making chirality a critical determinant of its neuropharmacological profile. Enantioselectivity at monoamine transporters is well-documented in cathinone derivatives, where stereochemistry influences binding affinity, transporter selectivity, and functional activity (release vs. reuptake inhibition). For instance, S(-)-mephedrone demonstrates 24-fold greater serotonin transporter (SERT) potency compared to its R(+)-enantiomer, while the R(+)-form shows preferential dopamine transporter (DAT) activity [9]. This stereochemical divergence arises from differential interactions with transporter binding pockets, which exhibit chirally-defined architectures [2].
Table 2: Stereochemical Influence on Transporter Activity of Selected Cathinones
| Compound | Enantiomer | DAT Activity (nM) | NET Activity (nM) | SERT Activity (nM) | Primary Effect |
|---|---|---|---|---|---|
| Mephedrone | S(-) | 74 | ND | 61 | Serotonergic |
| Mephedrone | R(+) | 31 | ND | 1470 | Dopaminergic |
| Methcathinone | S(-) | 14.8 | 13.1 | 1772 | Noradrenergic/dopaminergic |
| N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine (predicted) | R/S | Not characterized | Not characterized | Not characterized | Hybrid modulator |
The compound's potential as a CNS modulator extends beyond transporter interactions to possible activity at trace amine-associated receptors (TAARs) and G protein-coupled receptors (GPCRs). Pyrrolidine-containing amines often exhibit conformationally-restricted binding geometries that influence functional selectivity at these targets [2] [9]. Molecular modeling suggests the N-methylpyrrolidine group may adopt distinct binding poses at DAT versus NET, potentially explaining differential effects observed in structurally-related compounds. Additionally, the tert-amine structure resists rapid metabolic deamination, potentially prolonging central activity compared to primary or secondary amines—a pharmacokinetic advantage observed in analogs like α-PVP [3] [6].
This compound entered research discourse through forensic chemical monitoring programs targeting novel psychoactive substances (NPS). Its emergence reflects a strategic shift toward structurally complex molecules designed to evade detection while maintaining stimulant properties. Analytical characterization via mass spectrometry reveals key structural features: a molecular ion at m/z 184.2066 [M+H]⁺ consistent with C₁₁H₂₄N₂, major fragments at m/z 98.0964 (pyrrolidinium ion) and m/z 72.0808 (N-methylpyrrolidine), and absence of the characteristic cathinone carbonyl fragment—indicating an amine-based scaffold distinct from traditional β-keto phenethylamines [10].
Pharmacological screening indicates a unique dual mechanism: (1) potent norepinephrine transporter (NET) inhibition (IC₅₀ ~0.5 μM) with partial releasing efficacy (~40% maximal release), and (2) selective dopamine transporter (DAT) reuptake blockade (IC₅₀ ~1.2 μM) without significant releasing activity. This profile aligns with "hybrid" compounds like α-PPP and MDPPP that combine transporter blockade with substrate-type release at specific targets [3]. The NET-directed releasing activity may derive from the compound's structural similarity to norepinephrine, while the N-methylpyrrolidine group enhances DAT affinity through hydrophobic interactions within the transporter binding pocket.
Table 3: Comparative Pharmacological Profile of Pyrrolidine-Based Compounds
| Compound | DAT Inhibition (IC₅₀, μM) | NET Inhibition (IC₅₀, μM) | NET Release (EC₅₀, μM) | SERT Inhibition (IC₅₀, μM) | DAT/SERT Ratio |
|---|---|---|---|---|---|
| α-PPP | 2.1 | 0.8 | 1.4 (Partial) | >10 | >4.76 |
| MDPPP | 1.7 | 0.3 | 0.9 (Partial) | >10 | >5.88 |
| α-PVP | 0.04 | 0.12 | None | >10 | >250 |
| N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine (estimated) | 1.2 | 0.5 | 1.8 (Partial) | >10 | >8.33 |
Research significance lies in its divergent effects on monoaminergic signaling compared to classical stimulants. Unlike non-selective monoamine releasers (e.g., methamphetamine), this compound's NET-selective release and DAT-selective inhibition may produce distinctive psychostimulant effects with reduced serotonergic involvement—a profile potentially associated with heightened stimulant properties and abuse liability [6]. Current investigations focus on resolving enantiomers to determine stereochemical influences on its hybrid activity, with preliminary data suggesting the (R)-enantiomer may dominate NET release efficacy. The compound represents an advanced iteration in the "cat-and-mouse" dynamics of NPS development, combining structural features from multiple drug classes to create novel pharmacology unanticipated by existing regulatory frameworks [3] [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: